D-Leucrose - 7158-70-5

D-Leucrose

Catalog Number: EVT-273202
CAS Number: 7158-70-5
Molecular Formula: C12H22O11
Molecular Weight: 342.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

D-Leucrose (D-glucopyranosyl-α-(1→5)-D-fructopyranose) is a disaccharide isomer of sucrose, naturally found in trace amounts in pollen and honey. [, , , , ] Unlike sucrose, which has an α-(1→2)-glycosidic linkage, D-Leucrose possesses an α-(1→5)-glycosidic bond between the glucose and fructose units. [, , , , , ] This structural difference significantly influences its biochemical properties, making it a subject of interest in various scientific research fields. D-Leucrose is recognized as a non-cariogenic [, ] and fully metabolizable [, ] sugar substitute.

Synthesis Analysis

D-Leucrose can be synthesized through enzymatic transglycosidation of sucrose using the enzyme α-(1→6)-glucosyltransferase (dextransucrase) derived from Leuconostoc mesenteroides. [, , , , ] This method involves reacting sucrose with the enzyme in the presence of fructose, typically at concentrations exceeding 100 mmol per 1000 IU of enzyme. [] The reaction proceeds at a temperature range of 265 to 310K and a pH range of 4.5 to 8.0. [] Subsequent purification steps are required to remove dextran and isomaltooligosaccharides, resulting in D-Leucrose with purity levels greater than 95%. [] Alternative synthesis methods employ dextransucrase immobilized in calcium alginate beads, offering improved efficiency and operational stability. [] Interestingly, conducting the reactions in ice has been shown to improve yield and selectivity. []

Molecular Structure Analysis

D-Leucrose comprises a D-glucopyranose unit linked to a D-fructopyranose unit via an α-(1→5)-glycosidic bond. [, , ] The presence of multiple hydroxyl groups (-OH) allows for detailed structural analysis using Nuclear Magnetic Resonance (NMR) spectroscopy. [, ] A specific approach involves utilizing the 1H resonances of the -OH groups observable in the NMR spectrum of a supercooled aqueous solution as starting points for structural analysis. [] This approach, combined with 2D-NMR techniques like HSQC-TOCSY, allows for the complete assignment of all 1H and 13C resonances, ultimately revealing the covalent structure and spatial arrangement of atoms within the D-Leucrose molecule. []

Mechanism of Action

The mechanism of action of D-Leucrose differs from sucrose due to its unique α-(1→5)-glycosidic linkage. This bond renders it indigestible by salivary and intestinal enzymes, resulting in minimal impact on blood glucose levels compared to sucrose. [, ] It is primarily metabolized in the jejunum by specific enzymes, ultimately yielding glucose and fructose, which are then absorbed and utilized in normal metabolic pathways. [, ] D-Leucrose's resistance to breakdown by oral bacteria limits acid production, contributing to its non-cariogenic nature. [, ] Additionally, D-Leucrose can act as a competitive inhibitor of sucrose uptake and acid production by Streptococcus mutans, further contributing to its dental health benefits. []

Physical and Chemical Properties Analysis

D-Leucrose is a white, crystalline powder with a sweet taste, approximately 60% as sweet as sucrose. [, , ] It is highly soluble in water and exhibits a high glass transition temperature (Tg). [] This high Tg, coupled with its ability to form hydrogen bonds with water, contributes to its non-hygroscopic nature, making it suitable for various food and pharmaceutical applications. [] Dielectric studies indicate that the glycosidic linkage in D-Leucrose exhibits limited flexibility, impacting the mobility of the monosaccharide units within the molecule. [] This characteristic influences the diffusion properties of molecules within a D-Leucrose matrix, presenting potential applications in drug delivery systems. []

Applications
  • Food Science and Technology: D-Leucrose serves as a low-calorie sweetener with potential benefits for blood glucose control and dental health due to its non-cariogenic nature and low glycemic index. [, , , , ] It can be incorporated into a variety of food products, including beverages, confectioneries, and dairy products, to enhance their nutritional profile and sensory appeal. [, ]
  • Biotechnology: D-Leucrose acts as a substrate for enzymatic synthesis of novel oligosaccharides with potential prebiotic properties. [, , ] These oligosaccharides, produced by the transglycosylation activity of specific α-glucosidases, may contribute to gut health by promoting the growth of beneficial bacteria. [, ]
  • Pharmaceuticals: The restricted conformational flexibility of D-Leucrose, evidenced by its dielectric properties, suggests potential applications in drug delivery systems. [] Its ability to control the release of active ingredients within a matrix makes it a promising candidate for developing novel drug formulations.
  • Metabolomics: D-Leucrose serves as a potential biomarker in metabolomic studies, particularly in investigations related to metabolic diseases and surgical outcomes. [] Changes in D-Leucrose levels in biological samples, such as plasma, can offer insights into metabolic perturbations and disease progression.

Sucrose

Relevance: Sucrose is a structural isomer of D-leucrose, differing only in the glycosidic linkage between the glucose and fructose units. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] While sucrose possesses an α-(1→2)-glycosidic bond, D-leucrose features an α-(1→5)-glycosidic linkage. [, , , , ] This difference in linkage significantly affects their biochemical properties, including their susceptibility to enzymatic hydrolysis and their impact on dental health. Notably, unlike sucrose, D-leucrose is non-cariogenic, making it a potential sugar substitute for caries prevention. []

Trehalulose

Relevance: Trehalulose shares the same constituent monosaccharides (glucose and fructose) with D-leucrose, highlighting the importance of glycosidic linkage in determining the distinct properties of these isomers. [, , , , ] Their varying linkages lead to distinct biological activities and metabolic fates.

Turanose

Relevance: Turanose, like trehalulose, exemplifies the significance of glycosidic linkage diversity in influencing the properties of disaccharides containing glucose and fructose, similar to D-leucrose. [, , , , ]

Maltulose

Relevance: The structural similarity between D-leucrose and maltulose, both being disaccharides with different glycosidic linkages, further emphasizes the role of linkage in defining the functional characteristics of these molecules. [, , , ]

Palatinose

Relevance: The structural differences between D-leucrose, sucrose, and palatinose, arising from the varying glycosidic linkages, provide compelling evidence for the influence of linkage on their biochemical properties and metabolic effects. [, , , , ]

Lactose

Relevance: Lactose differs from D-leucrose in both its monosaccharide composition and glycosidic linkage. [, ] This comparison underscores the diversity in disaccharide structures and their impact on biological functions.

Maltose

Relevance: Maltose, like D-leucrose, contains glucose as a constituent monosaccharide, highlighting the importance of considering both the types of monosaccharides and their linkage in shaping the properties of disaccharides. [, , , ]

Gentiobiose

Relevance: Gentiobiose, similar to D-leucrose, highlights the diversity of glycosidic linkages in disaccharides. The difference in linkage between gentiobiose (β-(1→6)) and D-leucrose (α-(1→5)) results in distinct biochemical characteristics. [, ]

Trehalose

Relevance: Trehalose serves as an example of a disaccharide with a distinct linkage compared to D-leucrose, emphasizing the role of linkage in determining the unique properties of disaccharides. [, , ]

Raffinose

Relevance: Raffinose, with its trisaccharide structure, highlights the structural diversity within the realm of carbohydrates compared to D-leucrose, a disaccharide. [] This difference in the number of monosaccharide units influences their biological roles and metabolic fates.

Lactulose

Relevance: Lactulose, with its distinct monosaccharide composition and glycosidic linkage, exemplifies the structural diversity of disaccharides compared to D-leucrose. [, ]

Isomaltose

Relevance: Isomaltose serves as an example of a disaccharide with a different glycosidic linkage compared to D-leucrose, emphasizing the role of linkage in determining the unique properties of disaccharides. [, , ]

D-Fructose

Relevance: D-Fructose represents one of the constituent monosaccharides of D-leucrose. [, , , , , ] Understanding the properties of D-fructose is crucial for comprehending the metabolic fate and potential health implications of D-leucrose consumption.

D-Glucose

Relevance: D-Glucose represents the other constituent monosaccharide of D-leucrose. [, , , , ] Understanding the properties of D-glucose is essential for understanding the metabolism and potential applications of D-leucrose.

Maltitol

Relevance: Maltitol is structurally similar to maltose, further emphasizing the structural diversity of carbohydrates and their potential as sugar substitutes, as exemplified by D-leucrose. [, ]

Nigerooligosaccharide Series

Relevance: The nigerooligosaccharide series, with its varying degrees of polymerization, serves as a comparison point for understanding the enzymatic synthesis and structural complexity of carbohydrates, particularly in the context of D-leucrose production. []

Methyl α-D-glucopyranoside

Relevance: Methyl α-D-glucopyranoside, as a glucose analog, helps researchers understand the substrate specificity and kinetic properties of enzymes involved in carbohydrate metabolism, which is relevant to studying D-leucrose metabolism. []

6'-Phosphorylated α-D-Glucosyl-D-Fructoses

Compound Description: This group includes the phosphorylated derivatives of trehalulose, turanose, maltulose, leucrose, and palatinose at the O-6 position of the glucose moiety. These phosphorylated sugars are intermediates in the metabolism of these disaccharides by certain bacteria. [, , ]

p-Nitrophenyl α-Glucopyranoside 6-Phosphate

Compound Description: p-Nitrophenyl α-glucopyranoside 6-phosphate is a chromogenic substrate used for assaying the activity of phospho-α-glucosidases. It releases a yellow-colored p-nitrophenol upon hydrolysis, which can be spectrophotometrically quantified. [, ]

p-Nitrophenyl Glucoside 6-Phosphate

Compound Description: p-Nitrophenyl glucoside 6-phosphate, a chromogenic compound, is utilized to assess the activity of enzymes like phospho-α-glucosidase. The hydrolysis of this substrate results in the release of p-nitrophenol, a yellow-colored product measurable using spectrophotometry. []

Properties

CAS Number

7158-70-5

Product Name

D-Leucrose

IUPAC Name

(2R,3S,4S,5R)-2-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,4-triol

Molecular Formula

C12H22O11

Molecular Weight

342.3 g/mol

InChI

InChI=1S/C12H22O11/c13-1-4-6(15)8(17)9(18)11(22-4)23-5-2-21-12(20,3-14)10(19)7(5)16/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12-/m1/s1

InChI Key

DXALOGXSFLZLLN-WTZPKTTFSA-N

SMILES

C1C(C(C(C(O1)(CO)O)O)O)OC2C(C(C(C(O2)CO)O)O)O

Solubility

Soluble in DMSO

Synonyms

D-glucopyranosyl-alpha(1-5)-D-fructopyranose
leucrose

Canonical SMILES

C(C1C(C(C(C(O1)OC(CO)C(C(C(=O)CO)O)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H](CO)[C@H]([C@@H](C(=O)CO)O)O)O)O)O)O

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